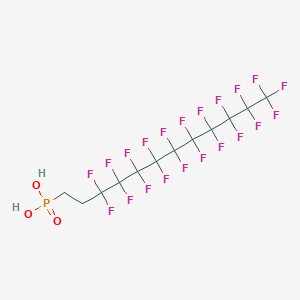

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid

Beschreibung

This compound is a fluorinated alkylphosphonic acid with a 12-carbon chain substituted by 21 fluorine atoms (denoted by "heneicosafluoro") and a terminal phosphonic acid (-PO₃H₂) group. It is primarily used to modify the surface energy, wettability, and work function of metal oxides through self-assembled monolayers (SAMs) . Key properties include:

- Hazard Profile: Classified as a combustible solid (Storage Code 11) with eye/skin irritation (H315, H319) and respiratory system toxicity (WGK 3) .

- Applications: Surface engineering in electronics, coatings, and materials science due to its strong fluorophilicity and ability to form stable bonds with metal oxides.

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F21O3P/c13-3(14,1-2-37(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1-2H2,(H2,34,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWXDQPVJHEZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895666 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252237-39-1 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Henicosafluorododecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid typically involves the reaction of a perfluorinated alkyl iodide with a phosphonic acid derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic acid group. The general reaction scheme is as follows:

Preparation of Perfluorinated Alkyl Iodide: The starting material, a perfluorinated alkyl iodide, is synthesized through the iodination of a perfluorinated alkane.

Reaction with Phosphonic Acid Derivative: The perfluorinated alkyl iodide is then reacted with a phosphonic acid derivative, such as diethyl phosphite, in the presence of a base like sodium hydride. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid undergoes various chemical reactions, including:

Substitution Reactions: The phosphonic acid group can participate in nucleophilic substitution reactions, where the fluorinated alkyl chain remains intact.

Hydrolysis: Under acidic or basic conditions, the phosphonic acid group can undergo hydrolysis to form the corresponding phosphonic acid salt.

Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the perfluorinated alkyl chain.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Strong oxidizing or reducing agents are generally avoided due to the stability of the compound.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.

Hydrolysis Products: The corresponding phosphonic acid salt is formed upon hydrolysis.

Wissenschaftliche Forschungsanwendungen

The compound (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid (HFDA) is a fluorinated phosphonic acid with significant potential in various scientific research applications. This article delves into its applications across multiple fields including materials science, biochemistry, and environmental science.

Materials Science

HFDA is utilized in the development of advanced materials due to its ability to modify surface properties.

- Surface Coatings : HFDA can be used to create hydrophobic surfaces on various substrates. This property is beneficial in industries such as electronics and textiles where water repellency is crucial.

- Nanocomposites : The incorporation of HFDA in polymer matrices enhances the mechanical and thermal stability of nanocomposites. Studies have shown that HFDA-modified composites exhibit improved resistance to degradation under harsh conditions.

Biochemical Applications

HFDA has implications in biochemical research due to its interaction with biological molecules.

- Drug Delivery Systems : The amphiphilic nature of HFDA allows it to encapsulate hydrophilic drugs within hydrophobic carriers. This property enhances the bioavailability of drugs and facilitates controlled release.

- Biomolecular Sensors : HFDA-modified electrodes have been explored for biosensing applications. The fluorinated groups enhance the sensitivity and selectivity of sensors for detecting biomolecules.

Environmental Science

The environmental applications of HFDA focus on its role in pollution control and remediation.

- Fluorinated Compounds Detection : HFDA can be employed in analytical chemistry for the detection of other fluorinated compounds in environmental samples. Its unique properties allow for effective extraction and analysis.

- Remediation Technologies : Research indicates that HFDA can be used in soil and water remediation processes to bind heavy metals and other contaminants, facilitating their removal from the environment.

Case Study 1: Surface Modification

A study conducted at RIKEN demonstrated that surfaces treated with HFDA exhibited a significant reduction in water adhesion compared to untreated surfaces. The hydrophobicity was quantified using contact angle measurements, showing an increase from 30° (untreated) to over 100° post-treatment.

Case Study 2: Drug Delivery

Research published by Tokyo University of Science highlighted the use of HFDA in formulating nanoparticles for drug delivery. The study reported enhanced drug loading efficiency and sustained release profiles over several days compared to conventional carriers.

Case Study 3: Environmental Remediation

A collaborative study involving multiple institutions investigated the efficacy of HFDA in binding lead ions from contaminated water sources. Results indicated a lead removal efficiency exceeding 90%, showcasing the potential of HFDA as an effective remediation agent.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Materials Science | Surface Coatings | Increased hydrophobicity (Contact angle > 100°) |

| Biochemical Applications | Drug Delivery | Enhanced bioavailability and controlled release |

| Environmental Science | Heavy Metal Remediation | Lead removal efficiency > 90% |

Wirkmechanismus

The mechanism by which (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. The phosphonic acid group binds strongly to metal oxide surfaces, while the perfluorinated alkyl chain extends outward, creating a low-energy surface that repels water and oils. This mechanism is crucial for applications in surface modification and coatings.

Vergleich Mit ähnlichen Verbindungen

Research Findings

- Self-Assembly Efficiency: Longer perfluorinated chains (e.g., dodecyl vs. decyl) improve monolayer packing density on metal oxides, critical for corrosion-resistant coatings .

- Acidity : Phosphonic acids (pKa ~2–3) form stronger acidic bonds with metal oxides than phosphinic acids (pKa ~1.5–2), enhancing SAM stability .

- Synthetic Challenges : Trisubstituted phosphates () require complex purification, while phosphonic acids are more straightforward to synthesize .

Biologische Aktivität

(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid is a fluorinated phosphonic acid that has gained attention for its unique biological activities and potential applications in various fields such as medicine and materials science. This article explores the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The compound is characterized by a long fluorinated carbon chain attached to a phosphonic acid group. Its unique structure contributes to its properties as a surfactant and its interactions with biological systems. The fluorinated segments enhance hydrophobicity and stability in various environments.

Antimicrobial Properties

Research indicates that phosphonic acids can exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : Phosphonic acids often inhibit enzymes involved in cell wall biosynthesis. The presence of fluorine in the structure may enhance this inhibitory effect by improving binding affinity to target enzymes.

- Case Study : A study on phosphonic acid analogs demonstrated their effectiveness as inhibitors against human aminopeptidases (hAPN), showcasing micromolar inhibitory concentrations .

Radical Scavenging Activity

Recent investigations have highlighted the potential of fluoroalkyl phosphonic acids as radical scavengers:

- Comparison with Cerium : In proton exchange membrane fuel cells (PEMFCs), fluoroalkyl phosphonic acids showed superior radical scavenging activity compared to cerium-based scavengers. The incorporation of these compounds into Nafion membranes resulted in a notable decrease in fluoride emission rates during operational tests .

- Mechanism : Density functional theory calculations indicated a low activation energy for hydroxyl radical scavenging reactions involving alkyl phosphonic acids .

Drug Development

The structural characteristics of fluorinated phosphonic acids make them promising candidates for drug development:

- Pharmaceutical Potential : Their ability to inhibit key enzymes positions them as potential therapeutic agents against various diseases. The analogs have been synthesized and evaluated for their biological activities against specific targets .

Surface Modification

Fluorinated phosphonic acids are also utilized in surface chemistry:

- Self-Assembled Monolayers (SAMs) : They can form SAMs on various substrates which improve hydrophilicity and surface area. This property is crucial for applications requiring enhanced surface interactions .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C21F21O3P |

| Inhibitory Concentration | Micromolar to submicromolar against hAPN |

| Radical Scavenging Efficiency | 58% lower fluoride emission compared to cerium |

| Activation Energy | 0.68 eV for hydroxyl radical scavenging |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl)phosphonic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves fluorination of dodecyl precursors followed by phosphorylation. Critical steps include controlled reaction conditions (e.g., anhydrous environment, inert gas) to avoid byproducts. Purification via column chromatography (silica gel or reversed-phase) is essential, with purity confirmed by NMR and high-resolution mass spectrometry (HRMS). Trace fluorinated impurities can skew surface modification studies, necessitating rigorous solvent removal under vacuum .

Q. How is this compound characterized for surface modification studies, and what analytical techniques are most reliable?

- Methodological Answer : Self-assembled monolayers (SAMs) on metal oxides (e.g., aluminum, titanium) are analyzed using X-ray photoelectron spectroscopy (XPS) to confirm binding via phosphonic acid groups. Contact angle measurements assess hydrophobicity, while atomic force microscopy (AFM) evaluates monolayer uniformity. Cross-validation with ellipsometry ensures thickness consistency, critical for reproducibility in corrosion inhibition or sensor applications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its irritant properties (similar to methylphosphonic acid derivatives), use fume hoods, nitrile gloves, and eye protection. Dust inhalation risks require adherence to S22 and S24/25 safety protocols (avoid skin/eye contact, use particulate filters). Waste disposal must comply with PFAS regulations due to environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions between environmental persistence data and observed degradation rates in aquatic systems?

- Methodological Answer : Contradictions often arise from variable experimental conditions (pH, UV exposure, microbial activity). Address this by conducting controlled comparative studies using -labeling to track degradation pathways. Computational models (e.g., COMSOL Multiphysics) simulate real-world scenarios, while LC-MS/MS quantifies degradation intermediates. Cross-reference findings with EPA PFAS guidelines (e.g., PFBS, PFDA) to identify mechanistic parallels .

Q. What experimental design considerations are vital for studying its interaction with biological membranes?

- Methodological Answer : Use Langmuir-Blodgett troughs to model lipid monolayers, incorporating cholesterol to mimic eukaryotic membranes. Fluorescence anisotropy and surface plasmon resonance (SPR) quantify binding affinity and permeability. Compare results with non-fluorinated analogs to isolate the role of heneicosafluorododecyl chains. Validate via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Q. How can AI enhance the optimization of its application in fuel cell proton-exchange membranes?

- Methodological Answer : Machine learning algorithms (e.g., random forest, neural networks) predict optimal fluorocarbon chain packing density for proton conductivity. Train models on datasets combining XRD (crystallinity) and impedance spectroscopy (conductivity). AI-driven high-throughput screening accelerates material selection, reducing trial-and-error synthesis cycles. Integrate with COMSOL for multi-physics simulations of membrane performance under operational stress .

Q. What strategies mitigate batch-to-batch variability in SAMs formed with this compound?

- Methodological Answer : Standardize substrate pretreatment (e.g., piranha solution etching, plasma cleaning) to ensure uniform oxide layers. Use quartz crystal microbalance (QCM) monitoring during SAM formation to track adsorption kinetics. Statistical tools (e.g., ANOVA) identify variability sources (solvent purity, humidity), while AFM phase imaging detects defects. Reproducibility is enhanced by automated dip-coating systems .

Data Analysis and Theoretical Frameworks

Q. How should researchers approach theoretical modeling of its electronic interactions with semiconductor surfaces?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model adsorption geometries and charge transfer. Validate via UPS (ultraviolet photoelectron spectroscopy) to compare theoretical vs. experimental work functions. Incorporate solvent effects using polarizable continuum models (PCM) for aqueous environments. Cross-correlate with STM data for atomic-scale verification .

Q. What statistical methods are recommended for analyzing contradictory toxicity data across in vitro and in vivo models?

- Methodological Answer : Apply meta-analysis frameworks to aggregate datasets, adjusting for interspecies metabolic differences (e.g., hepatic clearance rates). Bayesian hierarchical models account for dose-response variability, while principal component analysis (PCA) identifies confounding variables (e.g., serum protein binding). Benchmark against OECD PFAS toxicity guidelines to prioritize high-confidence outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.